7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one 7-chloro-3-[cyclopropyl(oxo)methyl]-4-hydroxy-1H-quinolin-2-one is a quinolone and a hydroxyquinoline.
Brand Name: Vulcanchem
CAS No.: 151057-13-5
VCID: VC21089990
InChI: InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18)
SMILES: C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O
Molecular Formula: C13H10ClNO3
Molecular Weight: 263.67 g/mol

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one

CAS No.: 151057-13-5

Cat. No.: VC21089990

Molecular Formula: C13H10ClNO3

Molecular Weight: 263.67 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one - 151057-13-5

Specification

Description 7-chloro-3-[cyclopropyl(oxo)methyl]-4-hydroxy-1H-quinolin-2-one is a quinolone and a hydroxyquinoline.
CAS No. 151057-13-5
Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
IUPAC Name 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18)
Standard InChI Key MXEFWCFPCLDOOG-UHFFFAOYSA-N
Isomeric SMILES C1CC1C(=O)C2=C(NC3=C(C2=O)C=CC(=C3)Cl)O
SMILES C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O
Canonical SMILES C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator